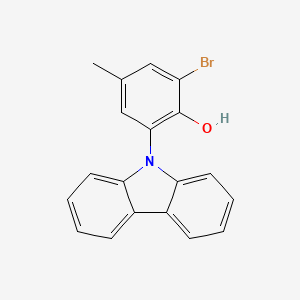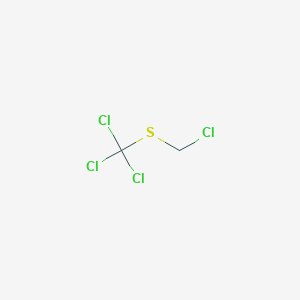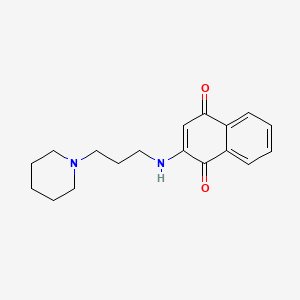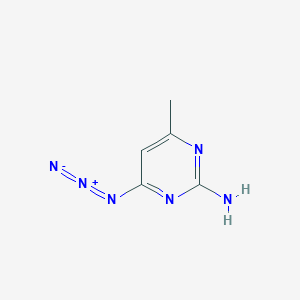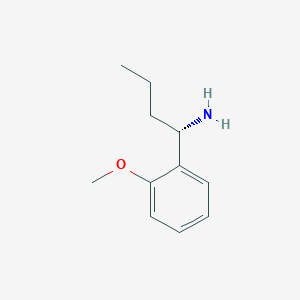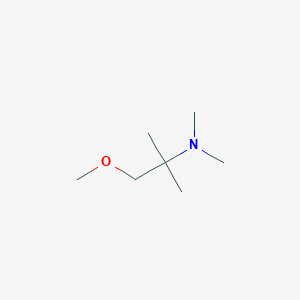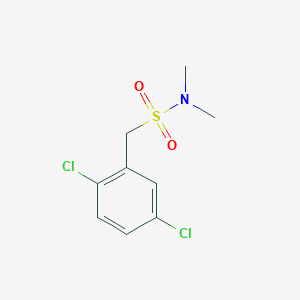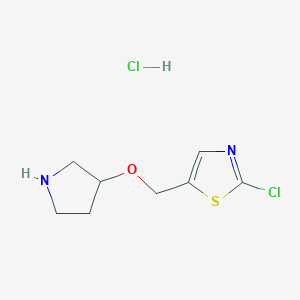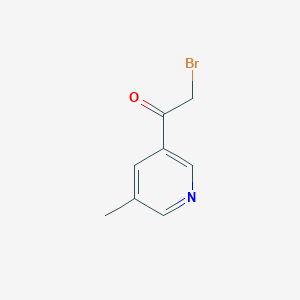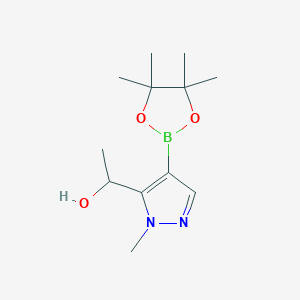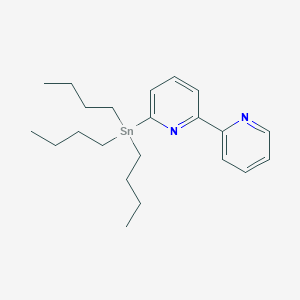
6-Tributylstannyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tributylstannyl-2,2’-bipyridine is an organotin compound with the molecular formula C22H34N2Sn. It is a derivative of bipyridine, where one of the hydrogen atoms is replaced by a tributylstannyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tributylstannyl-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with tributyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2,2’-Bipyridine+Bu3SnCl→6-Tributylstannyl-2,2’-bipyridine+HCl
Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods
While specific industrial production methods for 6-Tributylstannyl-2,2’-bipyridine are not widely documented, the general principles of organotin compound synthesis apply. Large-scale production would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes would also incorporate rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Tributylstannyl-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different organotin oxides.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. Conditions typically involve the use of polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or other oxidizing agents are used.
Coupling Reactions: Palladium catalysts are commonly employed in Stille coupling reactions, with conditions including the use of an inert atmosphere and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new bipyridine derivative with a different substituent replacing the tributylstannyl group .
Wissenschaftliche Forschungsanwendungen
6-Tributylstannyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bipyridine derivatives and organotin compounds.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism by which 6-Tributylstannyl-2,2’-bipyridine and its derivatives exert their effects involves the formation of stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. For example, certain derivatives have been shown to induce apoptosis in cancer cells by intercalating with DNA and disrupting its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tributylstannyl)pyridine: Similar in structure but with a single pyridine ring.
6-Methyl-2-(tributylstannyl)pyridine: A methyl-substituted derivative.
Uniqueness
6-Tributylstannyl-2,2’-bipyridine is unique due to its bipyridine core, which provides additional coordination sites for metal ions compared to similar compounds with single pyridine rings. This enhances its ability to form stable complexes and participate in a wider range of chemical reactions .
Eigenschaften
Molekularformel |
C22H34N2Sn |
|---|---|
Molekulargewicht |
445.2 g/mol |
IUPAC-Name |
tributyl-(6-pyridin-2-ylpyridin-2-yl)stannane |
InChI |
InChI=1S/C10H7N2.3C4H9.Sn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
FTXHRWWXXUMTGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


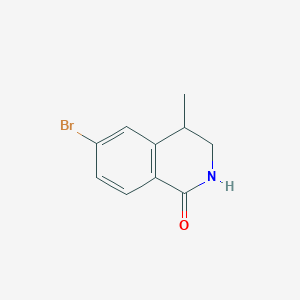
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
